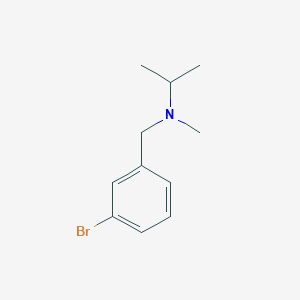
4,6-ジメチルピリミジン-5-カルボン酸メチル
概要
説明
Methyl 4,6-dimethylpyrimidine-5-carboxylate is an organic compound with the molecular formula C8H10N2O2. It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science . This compound is characterized by a pyrimidine ring substituted with methyl groups at positions 4 and 6, and a carboxylate ester group at position 5.
科学的研究の応用
Methyl 4,6-dimethylpyrimidine-5-carboxylate has several applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-dimethylpyrimidine-5-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dimethylpyrimidine-5-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of Methyl 4,6-dimethylpyrimidine-5-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions: Methyl 4,6-dimethylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives .
作用機序
The mechanism of action of Methyl 4,6-dimethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
類似化合物との比較
- 4,6-Dimethylpyrimidine-5-carboxylic acid
- 4,6-Dimethylpyrimidine
- 5-Bromo-4,6-dimethylpyrimidine
- 6-Methylpyrimidin-4-amine
- 4-Chloro-6-methylpyrimidine
Comparison: Methyl 4,6-dimethylpyrimidine-5-carboxylate is unique due to the presence of both methyl groups and a carboxylate ester group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to its analogs. For instance, the ester group enhances its solubility in organic solvents and its ability to participate in esterification and transesterification reactions .
特性
IUPAC Name |
methyl 4,6-dimethylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-7(8(11)12-3)6(2)10-4-9-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSPXEYSNDFEIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652414 | |
| Record name | Methyl 4,6-dimethylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832090-44-5 | |
| Record name | Methyl 4,6-dimethylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[({[5-(3-Fluorophenyl)-2-thienyl]sulfonyl}amino)methyl]benzoic acid](/img/structure/B1387273.png)

![4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387275.png)

![2-{[1-(4-Fluorophenyl)-6-oxo-1,2,3,6-tetrahydropyridazin-3-yl]oxy}butanoic acid](/img/structure/B1387279.png)
![3-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387282.png)
![4-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387283.png)
![3-[4-(Acetylamino)phenyl]-3-piperidin-1-ylpropanoic acid](/img/structure/B1387284.png)
![3-[6-(3-Methoxyphenoxy)pyrimidin-4-yl]benzoic acid](/img/structure/B1387285.png)
![4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol](/img/structure/B1387286.png)
![{4-[3-(Pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine](/img/structure/B1387288.png)

